molecular formula C17H15NO4 B11947432 Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate CAS No. 853344-56-6

Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate

Cat. No.: B11947432
CAS No.: 853344-56-6
M. Wt: 297.30 g/mol
InChI Key: GYXPRVBSDQAEGW-JLHYYAGUSA-N
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Description

Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate is a cyanoacrylate derivative characterized by a conjugated system comprising a cyano group, an ethyl ester, and a substituted furyl moiety. The 5-(4-methoxyphenyl)-2-furyl substituent introduces both electron-donating (methoxy) and π-conjugated (furan) effects, influencing its physicochemical and reactivity profiles. This compound serves as a precursor in synthesizing bioactive molecules and participates in reactions such as Knoevenagel condensations due to its electrophilic α,β-unsaturated ester system .

Properties

CAS No.

853344-56-6

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C17H15NO4/c1-3-21-17(19)13(11-18)10-15-8-9-16(22-15)12-4-6-14(20-2)7-5-12/h4-10H,3H2,1-2H3/b13-10+

InChI Key

GYXPRVBSDQAEGW-JLHYYAGUSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

Preparation Methods

Classical Thermal Synthesis

The traditional synthesis involves reacting 5-(4-methoxyphenyl)-2-furaldehyde with ethyl cyanoacetate in the presence of a base catalyst. Key parameters include:

  • Catalysts : Piperidine, triethylamine, or sodium ethoxide.

  • Solvents : Ethanol, toluene, or solvent-free conditions.

  • Temperature : 60–80°C under reflux.

  • Reaction Time : 4–8 hours.

Mechanism :
The base deprotonates ethyl cyanoacetate, generating a nucleophilic enolate that attacks the aldehyde carbonyl group. Subsequent dehydration forms the α,β-unsaturated cyanoacrylate.

Limitations :

  • Moderate yields (65–75%) due to side reactions like polymerization.

  • Requires purification via column chromatography.

Microwave-Assisted Synthesis

Solvent-Free Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes. A study using silica gel-supported L-proline achieved 92% yield in 15 minutes under solvent-free conditions:

ParameterValue
Catalyst Loading10 mol% L-proline
Microwave Power600 W
Temperature80°C
Yield92%

Advantages :

  • Energy efficiency and reduced side products.

  • Scalable for industrial production.

Aqueous Microwave Synthesis

Using water as a solvent and NaCl as an electrolyte, yields reached 89–99% in 35 minutes. This method avoids organic solvents and enhances reaction rates via dielectric heating.

Catalytic Innovations

Diisopropylethylammonium Acetate (DIPEAc)

DIPEAc catalyzed Knoevenagel condensations with 97–99% yields in ethanol at room temperature. Key benefits:

  • Broad substrate tolerance (electron-rich/depleted aldehydes).

  • Recyclable for 3–5 cycles without activity loss.

Ionic Liquids

1-Butyl-3-methylimidazolium acetate ([BMIM]OAc) achieved 95% yield in 2 hours at 70°C. Ionic liquids stabilize intermediates and simplify product isolation.

Mechanochemical Approaches

Ball milling with KOH/Na₂CO₃ as a solid base produced the compound in 88% yield without solvents. This method minimizes waste and eliminates solvent recovery steps.

ParameterValue
Milling Time30 minutes
CatalystKOH (5 mol%)
Yield88%

Comparative Analysis of Methods

MethodCatalystSolventTimeYieldScalability
Classical ThermalPiperidineEthanol6 h72%Moderate
Microwave (Solvent-Free)L-ProlineNone15 min92%High
DIPEAc CatalysisDIPEAcEthanol2 h99%High
MechanochemicalKOHNone30 min88%High

Key Trends :

  • Green chemistry methods (microwave, mechanochemical) dominate recent research due to sustainability.

  • Heterogeneous catalysts (e.g., silica-supported proline) enable easier recovery and reuse.

Industrial-Scale Production

While laboratory methods are well-established, industrial protocols are less documented. Potential strategies include:

  • Continuous Flow Reactors : Combining microwave irradiation with flow chemistry to enhance throughput.

  • Catalytic Distillation : Integrating reaction and purification steps to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate serves as a versatile intermediate in organic synthesis. Its cyano group allows for various nucleophilic substitutions and additions, making it a valuable building block for synthesizing more complex organic molecules.

Key Reactions:

  • Knoevenagel Condensation : This compound can undergo Knoevenagel reactions to form α,β-unsaturated carbonyl compounds, which are essential in creating pharmaceuticals and agrochemicals .
  • Michael Addition : The compound can participate in Michael addition reactions, providing pathways to synthesize biologically active compounds .

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly in the development of new pharmaceuticals. Its derivatives have been explored for their anti-inflammatory and anticancer properties.

Case Studies:

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
  • Another investigation highlighted its role as an anti-inflammatory agent, where modifications to the compound led to enhanced activity compared to existing drugs .

Materials Science

In materials science, this compound has been utilized in the development of polymers and nanomaterials.

Applications:

  • Polymerization : The compound can be polymerized to create materials with specific mechanical and thermal properties suitable for various applications, including coatings and adhesives .
  • Nanocomposites : Its incorporation into nanocomposite materials has been studied for enhancing electrical conductivity and mechanical strength .

Data Table of Applications

Application AreaSpecific Use CaseObservations/Results
Organic SynthesisIntermediate for α,β-unsaturated carbonylsValuable for synthesizing complex organic molecules
Medicinal ChemistryAnti-inflammatory and anticancer agentsSignificant cytotoxicity against cancer cell lines
Materials SciencePolymerization and nanocompositesEnhanced mechanical properties in composites

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Structural Features

The compound is compared to structurally related cyanoacrylates (Table 1):

Table 1: Structural Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate 5-(4-Methoxyphenyl)-2-furyl C₁₇H₁₅NO₄ 297.31 Combines methoxy and furyl groups; extended conjugation.
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl C₁₃H₁₃NO₃ 247.25 Syn-periplanar C=C conformation (torsion angle: 3.2°).
Ethyl 2-cyano-3-(2-furyl)acrylate 2-Furyl C₁₀H₉NO₃ 191.18 Simpler furyl substituent; lacks methoxy group.
2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate 4-Methoxyphenyl + phenyl C₂₅H₂₉NO₃ 391.50 Bulky 2-ethylhexyl ester; additional phenyl group.

Key Observations :

  • The target compound’s 5-(4-methoxyphenyl)-2-furyl group enhances π-conjugation compared to simpler aryl/furyl analogs.
  • Bulky substituents (e.g., 2-ethylhexyl in ) reduce solubility but may stabilize intermediates in catalytic reactions.

Physicochemical and Spectroscopic Properties

Spectroscopic Data

Table 2: FTIR and NMR Comparison

Compound Name FTIR (cm⁻¹) $ ^1 \text{H NMR (δ, ppm)} $
Ethyl (E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate 2216 (C≡N), 1717 (C=O), 1588 (C=C), 1256 (C-O) 1.3–1.4 (ester CH₃), 3.9 (OCH₃), 6.8–7.4 (aromatic H)
Ethyl (E)-2-cyano-3-furyl-2-propenoate 2221 (C≡N), 1717 (C=O), 1604 (C=C) 1.4 (ester CH₃), 4.3–4.4 (ester CH₂), 6.7–7.3 (furyl H)
Ethyl 2-cyano-3-(2-furyl)acrylate N/A Purified via ethanol/DMF; suggests moderate polarity.

Key Observations :

  • The cyano stretch (~2216–2221 cm⁻¹) is consistent across analogs.
  • Methoxy groups in the target compound and produce distinct $ ^1 \text{H NMR} $ signals (δ 3.9 ppm).

Table 3: Application Comparison

Compound Key Applications Reference
Target Compound Bioactive precursor; catalytic intermediates
Ethyl 2-cyano-3-(2-furyl)acrylate Material science; agrochemical synthesis
2-Ethylhexyl derivative Specialty polymers; surfactants

Biological Activity

Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate (CAS Number: 853344-56-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group, a methoxy-substituted phenyl ring, and a furan moiety, which are known to contribute to its biological activity. The molecular formula is C17H15NO4C_{17}H_{15}NO_4 with a molecular weight of approximately 299.31 g/mol .

Antibacterial and Antifungal Properties

While specific data on the antibacterial and antifungal activities of this compound are sparse, related compounds within its chemical class have demonstrated such activities. The benzo[b]furan derivatives have been noted for their broad-spectrum antimicrobial properties, indicating that similar compounds may exhibit comparable effects .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific cellular targets. For example, compounds with similar structures have been observed to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This suggests that this compound may also influence microtubule dynamics.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies on related compounds indicate significant cytotoxicity against various cancer cell lines. For instance, a recent study demonstrated that modifications in the substituents on the furan ring could enhance antiproliferative activity .
  • Molecular Docking Simulations : Computational studies have shown that derivatives can effectively bind to target proteins involved in cancer progression. These simulations suggest that structural modifications can optimize binding affinity and selectivity .

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for preparing Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate?

  • Methodology :

  • Knoevenagel condensation : A common approach for α,β-unsaturated esters involves reacting aldehydes with active methylene compounds (e.g., ethyl cyanoacetate) in polar aprotic solvents (e.g., DMF or THF) under catalytic basic conditions (e.g., piperidine) .
  • Microwave-assisted synthesis : Shortens reaction time and improves yield by enhancing reaction kinetics. For structurally similar acrylates, microwave irradiation at 80–100°C for 20–30 minutes achieves >85% yield .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity of the furan and cyano groups, as observed in analogous compounds .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • FTIR : Key peaks include:
  • ~2216 cm⁻¹ : C≡N stretch (cyano group).
  • ~1717 cm⁻¹ : C=O stretch (ester).
  • ~1600–1588 cm⁻¹ : C=C stretch (α,β-unsaturated system) .
  • ¹H NMR :
  • δ 6.5–8.0 ppm : Aromatic protons from the 4-methoxyphenyl and furan moieties.
  • δ 4.2–4.4 ppm (q) : Ethyl ester –CH₂CH₃.
  • δ 3.8–3.9 ppm (s) : Methoxy (–OCH₃) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis (as in related cyanoacrylates) resolves spatial arrangement and bond angles .

Q. What reactivity patterns are expected from the α,β-unsaturated ester and cyano groups?

  • Methodology :

  • Nucleophilic additions : The electron-deficient double bond undergoes Michael additions with amines or thiols. For example, reaction with aniline derivatives at 60°C in ethanol yields adducts .
  • Cycloadditions : The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .
  • Hydrolysis : The ester group can be hydrolyzed to carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions for further functionalization .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and reaction pathways?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. For example, the LUMO of the α,β-unsaturated ester is localized on the C=C bond, explaining its reactivity .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., fungal enzymes) using AutoDock Vina. Adjust substituents (e.g., methoxy vs. ethoxy) to optimize affinity .

Q. What thermodynamic parameters are critical for stability and sublimation studies?

  • Methodology :

  • Combustion calorimetry : Measure standard enthalpy of combustion (ΔcH°) using a bomb calorimeter. For cyanoacrylate analogs, ΔcH° ranges from -4500 to -5000 kJ/mol .
  • Thermogravimetric analysis (TGA) : Determine sublimation enthalpy (ΔsubH) by monitoring mass loss under controlled heating (e.g., 5°C/min in N₂ atmosphere). Structural analogs show ΔsubH ≈ 90–110 kJ/mol .

Q. How to design assays for evaluating antifungal or antimicrobial activity?

  • Methodology :

  • Agar diffusion assay : Test against Candida albicans or Aspergillus niger using 100 µg/mL compound concentration. Measure inhibition zones (mm) and compare to fluconazole controls .
  • MIC determination : Use broth microdilution (CLSI guidelines) to find minimum inhibitory concentrations. Structural analogs with furan moieties show MICs of 8–32 µg/mL .
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., lanosterol demethylase for antifungals) to identify molecular targets .

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